2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole
Overview
Description
2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of chlorine, fluorine, and methoxy substituents on the benzothiazole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenols with appropriate halogenated reagents. One common method includes the reaction of 2-amino-6-fluoro-5-methoxybenzenethiol with thionyl chloride (SOCl2) under reflux conditions. This reaction leads to the formation of the benzothiazole ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Electrophilic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted benzothiazoles, while oxidation can lead to sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-1,3-benzothiazole: Lacks the methoxy group, which can affect its chemical properties and biological activities.
2-Chloro-5-methoxy-1,3-benzothiazole: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.
6-Fluoro-5-methoxy-1,3-benzothiazole: Lacks the chlorine atom, which can alter its chemical behavior and biological effects.
Uniqueness
2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole is unique due to the combination of chlorine, fluorine, and methoxy substituents on the benzothiazole ring. This unique combination can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-5-methoxy-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNOS/c1-12-6-3-5-7(2-4(6)10)13-8(9)11-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOKOXIRXBOQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274345 | |
Record name | 2-Chloro-6-fluoro-5-methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344684-79-2 | |
Record name | 2-Chloro-6-fluoro-5-methoxybenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1344684-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-5-methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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